TO-PRO3 iodide
Overview
Description
TO-PRO3 iodide is a far-red fluorescent dye that is widely used in scientific research for its ability to selectively stain nucleic acids. This compound is particularly useful as a nuclear and chromosome counterstain in fluorescence microscopy and flow cytometry. It is impermeant to live cells but penetrates compromised membranes, making it an excellent indicator of dead cells within a population .
Preparation Methods
TO-PRO3 iodide is typically synthesized as an iodine salt in dimethyl sulfoxide (DMSO). The preparation involves the use of carbocyanine-based dyes, which exhibit far-red fluorescence with excitation at 642 nm and emission at 661 nm . The synthetic routes and reaction conditions for this compound are proprietary and not widely disclosed in public literature. it is known that the compound is included in various nuclear labeling kits, such as the SelectFX Nuclear Labeling Kit .
Chemical Reactions Analysis
TO-PRO3 iodide primarily interacts with nucleic acids, exhibiting strong binding affinity for double-stranded DNA with dissociation constants in the micromolar range . The compound does not undergo significant chemical reactions such as oxidation, reduction, or substitution under typical laboratory conditions. Its primary function is to serve as a fluorescent stain, and it is highly photostable in both buffer and antifade solutions .
Scientific Research Applications
TO-PRO3 iodide has a wide range of applications in scientific research:
Fluorescence Microscopy: It is used as a nuclear counterstain in fixed-cell preparations and paraffin sections.
Flow Cytometry: The dye is employed to identify dead cells within a population due to its impermeability to live cells.
Nucleic Acid Detection: This compound is among the most sensitive probes for nucleic acid detection and can be used for staining nucleic acids on solid supports and pre-staining samples for gel or capillary electrophoresis.
Cell Viability Assays: It is used to distinguish between live and dead cells in various cell viability assays.
Mechanism of Action
TO-PRO3 iodide exerts its effects by binding strongly to double-stranded DNA. The dye’s far-red fluorescence is well-separated from commonly used fluorophores, reducing interference from tissue autofluorescence . The compound’s strong binding affinity for nucleic acids allows for selective staining of the nucleus in cultured cells and paraffin sections .
Comparison with Similar Compounds
TO-PRO3 iodide is often compared with other nucleic acid stains such as propidium iodide, SYTOX Green, and DAPI. Unlike these dyes, this compound offers far-red fluorescence, which is advantageous for reducing background fluorescence from tissue autofluorescence . Similar compounds include:
Propidium Iodide: A red-fluorescent dye that also binds to DNA but is less photostable than this compound.
SYTOX Green: A green-fluorescent dye used for dead cell staining but with different spectral properties.
DAPI: A blue-fluorescent dye commonly used for nuclear staining in live and fixed cells.
This compound’s unique far-red fluorescence and high sensitivity make it a valuable tool in various scientific research applications.
Biological Activity
TO-PRO-3 iodide is a far-red fluorescent dye widely used in biological research, particularly for staining nucleic acids in cells. Its unique properties make it a valuable tool in various applications, including cell viability assays and membrane permeability studies. This article explores the biological activity of TO-PRO-3 iodide, highlighting its mechanisms of action, applications in research, and relevant case studies.
TO-PRO-3 iodide is a carbocyanine dye that exhibits strong fluorescence when bound to double-stranded DNA (dsDNA). It is characterized by an excitation wavelength of approximately 642 nm and an emission wavelength of 661 nm, allowing it to be used effectively in conjunction with other fluorescent markers without spectral overlap. The dye is impermeant to live cells but can penetrate compromised membranes, making it an excellent indicator of cell death .
The mechanism by which TO-PRO-3 iodide operates involves its binding affinity for dsDNA, which results in enhanced fluorescence upon binding. The dye's ability to distinguish between live and dead cells is attributed to its selective permeability; it only enters cells with disrupted membranes, typically indicative of necrosis or late-stage apoptosis .
Applications in Biological Research
TO-PRO-3 iodide is utilized in various experimental contexts:
- Cell Viability Assays : It is commonly employed alongside other dyes, such as propidium iodide (PI) and DiOC2(3), to assess cell viability and membrane integrity. In these assays, live cells exclude TO-PRO-3 iodide, while dead cells exhibit strong fluorescence due to membrane compromise .
- Membrane Permeability Studies : Researchers have used TO-PRO-3 iodide to evaluate the effects of antimicrobial agents on bacterial membranes. For instance, studies have demonstrated that compounds like nisin increase the fluorescence of TO-PRO-3 iodide, indicating compromised membrane integrity and potential bactericidal activity .
- Nucleic Acid Staining : Its high binding affinity for dsDNA makes TO-PRO-3 iodide an effective nuclear stain in various cell types, facilitating the visualization of cellular structures during microscopy .
Study 1: Membrane Activity Profiling
A study investigated the membrane-active properties of small molecules using TO-PRO-3 iodide alongside DiOC2(3). The researchers found that treatment with nisin led to increased fluorescence from both dyes, indicating that nisin disrupts both membrane potential and permeability in Bacillus subtilis. This dual action suggests that TO-PRO-3 iodide can effectively differentiate between changes in membrane integrity and potential .
Study 2: Detection of Microbial Cells
Another study highlighted the effectiveness of TO-PRO-3 iodide in detecting microbial cells within mineral soil samples. The dye's ability to bind selectively to nucleic acids allowed for clear differentiation between viable and non-viable microbial populations, demonstrating its utility in environmental microbiology .
Data Table: Comparison of Fluorescent Dyes
Property | TO-PRO-3 Iodide | Propidium Iodide | DiOC2(3) |
---|---|---|---|
Excitation Wavelength | 642 nm | 535 nm | 450 nm |
Emission Wavelength | 661 nm | 617 nm | 510 nm |
Membrane Permeability | Impermeant to live cells | Permeant to dead cells | Sensitive to membrane potential |
Binding Target | dsDNA | dsDNA | Membrane potential |
Application | Cell viability assays | Cell viability assays | Membrane potential studies |
Properties
CAS No. |
157199-63-8 |
---|---|
Molecular Formula |
C26H31I2N3S |
Molecular Weight |
671.4 g/mol |
IUPAC Name |
trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide |
InChI |
InChI=1S/C26H31N3S.2HI/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23;;/h5-9,11-17,19H,10,18,20H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
QHNORJFCVHUPNH-UHFFFAOYSA-L |
SMILES |
CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\C=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TO-PRO3 iodide; TO PRO3 iodide; TOPRO3 iodide; TO-PRO3 iodide salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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